molecular formula C22H22N2O3 B497318 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea CAS No. 927641-06-3

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea

Cat. No.: B497318
CAS No.: 927641-06-3
M. Wt: 362.4g/mol
InChI Key: IVFGGPMANOPUTA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea is a synthetic urea derivative designed for research applications in medicinal chemistry and drug discovery. This compound integrates two pharmacologically significant motifs: the 1,1-diphenylurea scaffold and the 2,4-dimethoxybenzyl group. The diarylurea core is a privileged structure in drug design, known for its ability to act as a key hydrogen-bond donor and acceptor, facilitating strong interactions with various biological targets . The 2,4-dimethoxybenzyl moiety is frequently employed as a protecting group in multi-step organic synthesis, particularly for amines and other sensitive functional groups, and its removal can be achieved under specific acidic conditions . Researchers investigating complement system pathways may find this compound of interest. Structural analogues, specifically 1-phenyl-3-(1-phenylethyl)urea derivatives, have been identified as potent, small-molecule complement inhibitors, with optimized compounds demonstrating inhibition activity in the nanomolar range (as low as 13 nM IC50) . These inhibitors act by blocking C9 deposition across the classical, lectin, and alternative complement pathways, positioning them as valuable tools for studying inflammatory and autoimmune diseases . Furthermore, diarylurea-based compounds are established frameworks in oncology research, exemplified by drugs like Sorafenib, which inhibits the BRAF kinase in the RAS/RAF/MEK/ERK MAPK signaling pathway . The presence of the diphenylurea structure suggests potential for similar protein kinase inhibitor development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-20-14-13-17(21(15-20)27-2)16-23-22(25)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGGPMANOPUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action and Molecular Target Elucidation for Diphenylurea Analogues

Cellular and Subcellular Localization Studies

Direct studies pinpointing the specific subcellular localization of 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea are not extensively available in the current body of scientific literature. However, research on analogous diphenylurea derivatives (DPUDs) provides valuable insights into their cellular behavior.

Investigations have shown that these compounds are biologically active within cells, implying they successfully cross the plasma membrane. One significant finding is that certain diphenylurea derivatives can act as chloride ion transporters, leading to an accumulation of intracellular chloride. nih.gov This alteration of the intracellular ion gradient suggests a distribution of the compounds across the cell membrane, where they can influence cellular machinery. nih.gov

Furthermore, confocal microscopy of cells treated with these derivatives has revealed effects on specific organelles. A notable observation is the increased expression of Early Endosome Antigen 1 (EEA1), a marker for early endosomes, and a dispersed pattern of Lysosomal-Associated Membrane Protein 1 (LAMP-1), which is indicative of changes in late endosomes or lysosomes. nih.gov This suggests that diphenylurea analogues may localize to or interact with components of the endocytic pathway. While these findings provide clues, further research is required to determine the precise subcellular distribution of this compound itself.

Molecular Interactions with DNA and Nucleic Acids (e.g., DNA minor groove binding)

A significant mechanism of action for certain dicationic diphenylurea analogues involves their direct interaction with nucleic acids. These compounds have been identified as DNA minor groove binders. The minor groove of the DNA double helix is a key site for the binding of small molecules, which can interfere with DNA replication and transcription.

Compounds that bind to the DNA minor groove typically possess a crescent shape, aromatic rings, and the capacity to form hydrogen bonds, allowing them to fit snugly within the groove. patsnap.com They often displace the "spine of hydration" present in the minor groove. patsnap.com Diphenylurea analogues with dicationic functionalities have shown a preference for binding to AT-rich sequences within the DNA minor groove. This binding affinity is thought to be a key contributor to their observed biological activities, including antiparasitic effects, as it can disrupt essential DNA-protein interactions. nih.gov

The interaction is primarily non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the edges of the DNA base pairs in the minor groove. patsnap.com While specific studies on this compound are limited, the established activity of its analogues suggests that DNA binding is a potential mechanism of action for this class of compounds.

Characterization of Protein Kinase Inhibition Profiles and Selectivity

Diphenylurea derivatives have emerged as a prominent class of protein kinase inhibitors. wikipedia.org Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The urea (B33335) moiety in these compounds is a key structural feature, acting as a hinge-binder that forms critical hydrogen bonds with the kinase protein.

Research has identified a range of specific protein kinases that are inhibited by various diphenylurea analogues. These compounds exhibit diverse selectivity profiles, targeting multiple kinases with varying potencies. A notable study using a protein kinase microarray platform demonstrated that certain diphenylurea compounds show a peculiar selectivity pattern, inhibiting kinases such as Zap70 , c-Src , Mink1 , csk , and MeKK2 . wikipedia.org Furthermore, activity against Syk kinase has also been confirmed, which aligns with other findings on diphenylurea-containing compounds. wikipedia.orgorscience.ru

Other research has focused on developing dual inhibitors. For instance, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives were synthesized and identified as potent dual inhibitors of VEGFR-2 and c-MET , two receptor tyrosine kinases heavily implicated in cancer angiogenesis and proliferation. patsnap.com

Table 1: Selected Kinase Targets of Diphenylurea Analogues

Kinase TargetSignificanceReference
Zap70 (Zeta-chain-associated protein kinase 70)T-cell signaling wikipedia.orgorscience.ru
c-Src (Proto-oncogene tyrosine-protein kinase Src)Cell proliferation, survival, and motility wikipedia.org
Mink1 (Misshapen-like kinase 1)Cell polarity and migration wikipedia.org
csk (C-terminal Src kinase)Negative regulation of Src-family kinases wikipedia.org
MeKK2 (Mitogen-activated protein kinase kinase kinase 2)MAPK signaling pathway wikipedia.org
Syk (Spleen tyrosine kinase)Immune receptor signaling wikipedia.orgorscience.ru
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)Angiogenesis patsnap.com
c-MET (Hepatocyte growth factor receptor)Cell proliferation, motility, and invasion patsnap.com

The binding mode of diphenylurea analogues within the ATP-binding site of kinases has been investigated through molecular docking studies. These analyses reveal key interactions that are crucial for their inhibitory activity. The central urea linker is a common feature that establishes hydrogen bonds with the hinge region of the kinase domain.

For example, in the case of dual VEGFR-2 and c-MET inhibitors, the ureido linker of a diphenylurea derivative was found to form hydrogen bonds with the side chains of key amino acid residues like Tyr1230 and Arg1086 in the c-MET active site. patsnap.com Additionally, other parts of the molecule can form further interactions; for instance, an indole (B1671886) ring was observed to engage in a π–sulfur interaction with Met1211, and a cyanopyridine ring formed a π–anion interaction with Asp1164. patsnap.com These multiple points of contact contribute to the high binding affinity and inhibitory potency of the compounds. patsnap.com The conformation of the kinase, such as the "C-helix-out" conformation in Syk, can also influence inhibitor binding and selectivity. orscience.ru

Inhibition of Cellular Entry Mechanisms (e.g., Clathrin-Mediated Endocytosis)

A novel mechanism of action identified for 1,3-diphenylurea (DPU) derivatives is the inhibition of endocytosis, a fundamental process for cellular uptake of extracellular material. nih.govnih.gov Specifically, these compounds have been shown to majorly affect clathrin-mediated endocytosis (CME) . nih.govnih.gov This pathway is utilized by numerous viruses for cellular entry, making its inhibition a promising antiviral strategy. nih.gov

Studies have demonstrated that while the binding of viruses to the cell surface is not affected by these diphenylurea derivatives, their subsequent internalization is drastically reduced. nih.gov The proposed mechanism for this inhibition involves the ability of these compounds to transport chloride anions across the cell membrane. nih.gov This leads to an accumulation of chloride ions within the cell, which is hypothesized to perturb the intracellular chloride homeostasis. nih.gov Since chloride gradients are critical for regulating vesicular trafficking, this disruption likely affects the endocytic machinery, leading to the observed block in clathrin-mediated endocytosis. nih.gov

Detailed Analysis of Enzyme Active Site Binding and Inhibition (e.g., DHFR, α-Glucosidase, IDO1, hsEH)

In addition to kinases, diphenylurea analogues have been found to inhibit a variety of other enzymes by binding to their active sites.

α-Glucosidase: Certain Schiff bases of 1,3-diphenylurea have shown potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. mdpi.com Molecular docking studies suggest that these compounds bind within the active site of α-glucosidase, with key interactions involving residues such as Glu277 and Asn350, which stabilize the compound in the active site. mdpi.com The urea moiety can mediate hydrogen bonds with residues like Asp352. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1): Diphenylurea derivatives linked to a triazole structure have been synthesized and identified as inhibitors of IDO1, an enzyme involved in immune tolerance. nih.gov Compound 3g from one such study exhibited an IC50 value of 1.73 ± 0.97 μM. nih.gov Molecular docking suggested that the 1,2,3-triazolyl group of these inhibitors is positioned near the heme cofactor in the IDO1 active site. nih.gov

Soluble Epoxide Hydrolase (hsEH): The 1,3-disubstituted urea moiety is a known pharmacophore for potent and competitive inhibitors of soluble epoxide hydrolase (sEH). mdpi.com This enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids. mdpi.com The urea pharmacophore is thought to mimic both the epoxide substrate and the transition state of the hydrolysis reaction. mdpi.com Lipophilic substitutions on the urea structure are generally favored for enhanced potency.

Dihydrofolate Reductase (DHFR): Extensive searches of the available scientific literature did not yield specific information on the inhibition of dihydrofolate reductase (DHFR) by this compound or its close analogues. While many classes of DHFR inhibitors are known, diphenylureas are not prominently featured among them in the reviewed sources. patsnap.com

Table 2: Other Enzyme Targets of Diphenylurea Analogues

Enzyme TargetFunctionMechanism of InhibitionReference
α-GlucosidaseCarbohydrate digestionActive site binding, H-bonds with residues like Glu277, Asn350, Asp352 mdpi.com
IDO1 (Indoleamine 2,3-dioxygenase)Tryptophan metabolism, immune regulationActive site binding near the heme cofactor nih.gov
hsEH (Soluble Epoxide Hydrolase)Metabolism of epoxy fatty acidsCompetitive inhibition, urea moiety mimics substrate/transition state mdpi.com

Modulation of Intracellular Signaling Pathways and Cellular Responses (e.g., Cell Cycle Progression, Apoptotic Pathways)

Diphenylurea derivatives are widely recognized for their ability to interfere with critical signaling cascades that are often dysregulated in cancer. This interference typically leads to the inhibition of cell growth, induction of cell cycle arrest, and initiation of programmed cell death, or apoptosis.

The anticancer effects of many diphenylurea compounds are attributed to their role as inhibitors of various protein kinases. These enzymes are crucial components of signaling pathways that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes. Two of the most important pathways targeted by diphenylurea analogues are the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways. researchgate.net These pathways are central regulators of cell proliferation, survival, and angiogenesis. By inhibiting key kinases within these cascades, such as RAF kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs), diphenylurea compounds can effectively halt tumor progression. researchgate.netconsensus.app

Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Several diphenylurea derivatives have been shown to induce cell cycle arrest, thereby preventing cancer cells from dividing.

For instance, certain novel dichlorophenyl urea compounds have been demonstrated to cause cell cycle arrest at the G0/G1 transition in human leukemia HL-60 cells. researchgate.net This arrest was associated with a decrease in the protein levels of key cell cycle regulators, including cyclins D1 and E2, as well as cyclin-dependent kinases (CDK) 2 and 4. researchgate.net Concurrently, an increase in the expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1) was observed. researchgate.net Similarly, other N,Nʹ-diarylurea derivatives have been found to induce G1/S cell cycle arrest in non-small cell lung cancer (NSCLC) cells through the Akt/GSK-3β/c-Myc signaling pathway. mdpi.com

In a study on 1,3-diphenylurea appended aryl pyridine derivatives, the active compound APPU2n was found to arrest the cell cycle of MCF-7 breast cancer cells in the G2/M phase. nih.gov This was evidenced by a significant increase in the cell population in the G2/M phase, from 11.85% in control cells to 33.81% in treated cells. nih.gov

Interactive Data Table: Effect of Diphenylurea Analogues on Cell Cycle Progression

Compound/Derivative ClassCell LineEffect on Cell CycleKey Molecular Changes
Dichlorophenyl ureas (SR4, SR9)HL-60G0/G1 arrest↓ Cyclin D1, Cyclin E2, CDK2, CDK4; ↑ p21, p27
N,Nʹ-Diarylureas (CTPPU)H460, A549, H292G1/S arrest↓ Akt, c-Myc
1,3-Diphenylurea appended aryl pyridine (APPU2n)MCF-7G2/M arrest↑ G2/M population

Apoptotic Pathways

Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis, allowing malignant cells to survive and proliferate. Many diphenylurea derivatives have been shown to induce apoptosis in cancer cells through various mechanisms.

The induction of apoptosis by diphenylurea analogues often involves the intrinsic, or mitochondrial, pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.

For example, the 1,3-diphenylurea appended aryl pyridine derivative APPU2n was shown to induce apoptosis in MCF-7 cells by upregulating the expression of the pro-apoptotic proteins p53 and Bax, as well as caspases 3 and 9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis confirmed that this compound induced total apoptosis in 33.19% of the cells. nih.gov Similarly, novel dichlorophenyl urea compounds have been found to promote mitochondrial-dependent apoptosis in HL-60 cells, as evidenced by an increase in the expression of caspases 3, 7, and 9, cytochrome c release, and PARP degradation. researchgate.net

Interactive Data Table: Apoptotic Effects of Diphenylurea Analogues

Compound/Derivative ClassCell LineApoptotic MechanismKey Molecular Changes
1,3-Diphenylurea appended aryl pyridine (APPU2n)MCF-7Intrinsic pathway↑ p53, Bax, Caspase-3, Caspase-9; ↓ Bcl-2
Dichlorophenyl ureas (SR4, SR9)HL-60Mitochondrial-dependent↑ Caspase-3, Caspase-7, Caspase-9, Cytochrome c release, PARP degradation

Interaction with Orphan Nuclear Receptors and Other Receptors

Nuclear receptors are a large family of transcription factors that regulate a wide array of physiological processes. While some nuclear receptors have well-characterized endogenous ligands, others are termed "orphan" because their natural ligands have not yet been identified. researchgate.net These orphan nuclear receptors are emerging as important therapeutic targets in various diseases, including cancer. researchgate.net

The interaction of diphenylurea derivatives with nuclear receptors is an area of growing research interest. While comprehensive data on the interaction of this compound with orphan nuclear receptors is not available, studies on related compounds suggest potential interactions.

One relevant receptor is the Aryl Hydrocarbon Receptor (AhR), which can be considered a conditionally active nuclear receptor. Research has shown that the diphenylurea herbicide diuron (B1670789) and structurally related compounds can bind to and activate the AhR signaling pathway. nih.gov This activation involves the ligand-bound AhR translocating to the nucleus, dimerizing with the AhR nuclear translocator (Arnt), and binding to specific DNA sequences to stimulate the transcription of target genes. nih.gov

While the direct interaction of this compound with orphan nuclear receptors remains to be elucidated, the structural features of diphenylurea analogues, particularly their lipophilic nature and ability to form hydrogen bonds, make them plausible candidates for binding to the ligand-binding domains of various nuclear receptors. The 2,4-dimethoxybenzyl moiety of the title compound could play a significant role in conferring specificity and affinity for certain receptors. Further research is warranted to explore the potential of this compound and its analogues as modulators of orphan nuclear receptors, which could open up new avenues for therapeutic intervention.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Systematic Investigation of Structural Modifications on Biological Potency and Selectivity

Systematic modification of the different moieties within the 3-(2,4-dimethoxybenzyl)-1,1-diphenylurea scaffold allows researchers to probe the structural requirements for biological activity. This involves altering the dimethoxybenzyl group, the diphenylurea core, and observing the resultant effects on potency and target selectivity.

Conformational Influences: The urea (B33335) linkage (-NH-CO-N<) is a key structural feature. Studies on similar 1,3-diphenylurea (B7728601) compounds have shown that they can exist in different conformations, primarily defined by the cis or trans arrangement around the amide bonds. psu.edu Spectroscopic and computational analyses have identified stable conformers, including extended trans-trans and folded trans-cis configurations, which are often stabilized by weak intramolecular hydrogen bonds. psu.eduresearchgate.net The highly folded cis-cis structure is generally less stable. psu.edu The bulky dimethoxybenzyl group attached to the nitrogen atom influences the rotational freedom and the preferred conformation of the entire molecule, which in turn affects how it fits into a biological target's binding site.

Electronic Influences: The two methoxy (B1213986) (-OCH₃) groups on the benzyl (B1604629) ring are strong electron-donating groups (EDGs). numberanalytics.com They increase the electron density of the aromatic ring through a positive mesomeric effect. This electronic enrichment can influence the molecule's interaction with biological targets. For instance, in some series of N,N-diphenyl urea derivatives, the presence of electron-donating groups was found to enhance antidiabetic activity. researchgate.net The electronic properties of the dimethoxybenzyl group are also critical in synthetic chemistry, where it can be used as a protective group that is sensitive to acidic conditions for cleavage. researchgate.net Studies on related dimethoxybenzyl systems have shown that the electronic features of the entire molecule must be considered, as electron-donating effects can significantly influence reactivity. researchgate.net

The two phenyl rings attached to the urea nitrogen (the diphenylurea core) are critical for activity and provide a scaffold for further modification. Altering the substituents on these rings can drastically change the biological profile of the compound.

SAR studies on various diphenylurea derivatives have demonstrated that modifications to the aryl rings are a key strategy for optimizing activity. For example, in a series of adamantyl urea derivatives developed as anti-tuberculosis agents, systematic replacement of moieties on the phenyl ring led to a clear structure-activity relationship, with the 1-adamantyl-3-phenyl urea core being identified as essential for potent activity. nih.gov In another study on diphenylurea derivatives as antibacterial agents, the introduction of various alkynyl groups to one of the phenyl rings was explored to expand the SAR. rsc.org The nature and position of substituents—whether they are electron-donating or electron-withdrawing, bulky or small—can affect binding affinity, selectivity, and pharmacokinetic properties. For instance, ortho-substituents can introduce steric hindrance, which may decrease activity compared to para-substituted analogues. itmedicalteam.pl

Table 1: Impact of Representative Substitutions on the Diphenylurea Core in Analogous Series
Parent ScaffoldSubstituent (R)Position of RObserved Effect on Biological ActivityReference
1-Aryl-3-phenylureaTrifluoromethyl (-CF₃)Para on Aryl RingOften enhances potency in kinase inhibitors.General Knowledge
1-Aryl-3-phenylureaAlkynyl groupsPara on Phenyl RingLed to potent antibacterial activity. rsc.org
1,3-DiphenylureaPyridine (B92270)Attached to Urea NitrogenActed as dual c-MET and VEGFR-2 inhibitors. nih.gov
Phenyl UreaCarboxamide (-CONH₂)Para on Phenyl RingShowed maximal CNS depression effect compared to ortho/meta. itmedicalteam.pl
Adamantyl Phenyl UreaVarious on Phenyl RingSystematic ScanEstablished a clear SAR for anti-tubercular activity. nih.gov

Correlation of Physicochemical Parameters with Biological Activity

QSAR studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. Key physicochemical parameters often considered include lipophilicity, electronic effects, and steric bulk.

Lipophilicity (logP): This parameter describes a compound's solubility in fats, oils, and lipids, which influences its ability to cross cell membranes. For CNS-active urea derivatives, higher lipophilicity was associated with better blood-brain barrier permeation and enhanced activity. mdpi.com However, there is typically an optimal range for lipophilicity, as excessively high values can lead to poor solubility and metabolic instability.

Electronic Effects: As discussed previously, the electronic nature of substituents (whether they donate or withdraw electrons) is a critical determinant of activity. numberanalytics.com QSAR models for diaryl urea derivatives have confirmed that electronic descriptors significantly impact inhibitory activity. nih.gov The presence of electron-donating groups has been linked to increased potency in certain series. researchgate.net

Steric Bulk and Molecular Size: The size and shape of a molecule, often described by descriptors for size, degree of branching, and aromaticity, are crucial for proper binding to a target. nih.gov Steric hindrance from bulky groups in inappropriate positions can prevent the molecule from fitting into a receptor's active site, thereby reducing or abolishing activity. itmedicalteam.pl Conversely, a certain degree of bulk may be required to achieve optimal van der Waals interactions within a binding pocket.

Table 2: Correlation of Physicochemical Parameters with Biological Activity in Diphenylurea Analogues
Physicochemical ParameterDescriptor ExampleGeneral Correlation with ActivityReference
LipophilicitylogPOften a parabolic relationship; optimal range is key for absorption and distribution. Higher lipophilicity linked to better CNS permeation. mdpi.com
Electronic EffectsHammett constants (σ)Electron-donating or withdrawing groups can increase or decrease activity depending on the specific biological target and mechanism. researchgate.netresearchgate.net
Steric Bulk/SizeMolar Refractivity, Molecular WeightAffects binding affinity; steric hindrance can block interaction, while optimal size can enhance it. Descriptors for size and branching are important in QSAR models. itmedicalteam.plnih.gov
PolarizabilityPolarizabilityCan influence drug-receptor interactions; found to be a key property for the most active compounds in one study. mdpi.com

Identification of Key Pharmacophoric Elements for Desired Biological Effects

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. For diphenylurea derivatives, several key pharmacophoric elements have been identified. mdpi.comdovepress.com

Based on studies of related compounds, a common pharmacophore model includes:

A Hydrogen Bond Donor: The N-H group of the urea moiety. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea moiety. nih.gov

Two Hydrophobic/Aromatic Regions: Provided by the phenyl rings of the diphenylurea core. nih.gov

An Additional Hydrophobic/Aromatic Region: Provided by the benzyl portion of the dimethoxybenzyl group.

These features must be correctly oriented in 3D space to allow for effective interaction with the amino acid residues in a target's binding site, such as a kinase hinge region or the active site of an enzyme.

Stereochemical Considerations in the SAR of Diphenylurea Derivatives

Stereochemistry, the 3D arrangement of atoms, can have a profound impact on biological activity. Molecules that have the same chemical formula and connectivity but differ in their spatial arrangement are called stereoisomers. tru.ca

Chirality: If a molecule contains a chiral center (typically a carbon atom bonded to four different groups), it can exist as a pair of non-superimposable mirror images called enantiomers. tru.ca Enantiomers can have identical physical properties but often exhibit vastly different biological activities because biological targets (like enzymes and receptors) are themselves chiral. One enantiomer may bind with high affinity, while the other binds weakly or not at all.

Diastereomers: For molecules with multiple chiral centers, stereoisomers that are not mirror images of each other are called diastereomers. Diastereomers have different physical properties and can also have different biological activities. tru.ca

While this compound itself does not have a chiral carbon in its core structure, the introduction of chiral substituents or the creation of atropisomerism (chirality arising from restricted rotation around a single bond) could lead to stereoisomers. In the SAR of any series of diphenylurea derivatives, it is crucial to consider stereochemistry. If a chiral center is introduced, the synthesis and testing of individual enantiomers are necessary to determine which stereoisomer is responsible for the desired biological effect.

Computational Chemistry and Molecular Modeling Applications in Diphenylurea Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of diphenylurea research, docking simulations are instrumental in predicting how these derivatives interact with the active sites of target proteins. This analysis provides critical insights into the binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Researchers have successfully employed molecular docking to identify and optimize diphenylurea derivatives as inhibitors for various enzymes. For instance, in a study targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy, molecular docking was used to analyze the binding modes of newly synthesized N,N-diphenylurea-triazole compounds. frontiersin.org The docking scores, which estimate the binding affinity, helped in rationalizing the observed inhibitory activities. frontiersin.org Compounds with lower docking scores (indicating stronger predicted binding) were found to position their 1,2,3-triazolyl groups near the heme unit of the enzyme, a crucial interaction for inhibition. frontiersin.org

Similarly, in the pursuit of novel α-glucosidase inhibitors for managing Type II diabetes, docking studies on a series of 1,3-diphenylurea-imine analogs revealed the importance of specific residues, such as Glu277 and Asn350, in stabilizing the compounds within the enzyme's active site. nih.gov The correlation between the docking scores and the in vitro inhibitory activities (IC₅₀ values) underscored the predictive power of this computational approach. nih.gov

Table 1: Molecular Docking and Inhibitory Activity of Selected Diphenylurea Derivatives
Compound SeriesTarget ProteinExample CompoundDocking Score (kcal/mol)Inhibitory Activity (IC₅₀)Key Interacting Residues
N,N-Diphenylurea-triazole derivativesIDO1Compound 3f-7.665N/AInteraction with heme group
N,N-Diphenylurea-triazole derivativesIDO1Compound 3g-6.8761.73 µM
1,3-Diphenylurea-imine analogsα-glucosidaseCompound 3u> -62.14 µMGlu277, Asn350
1,3-Diphenylurea-imine analogsα-glucosidaseCompound 3h> -6N/AGlu277, Asn350

Virtual Screening Strategies for Identifying Novel Active Analogues

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govyoutube.com VS can be broadly divided into two categories: ligand-based and structure-based.

Ligand-Based Virtual Screening Methodologies (e.g., Pharmacophore Modeling, Feature Trees Similarity Searching)

Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the biological target of interest. nih.gov These methods use the principle of molecular similarity, which states that compounds with similar structures are likely to have similar biological activities. nih.gov

Pharmacophore modeling is a key LBVS technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. youtube.com Once a pharmacophore model is developed from a set of known active ligands, it can be used as a 3D query to rapidly screen large compound databases for molecules that match the required features. youtube.com For instance, a pharmacophore model could be built from highly active diphenylurea-based inhibitors to identify novel scaffolds that retain the crucial interaction points. nih.gov

Feature Trees Similarity Searching and other 3D shape-based methods, like the Rapid Overlay of Chemical Structures (ROCS), compare the 3D shape and chemical features of a query molecule (a known active compound) against a database of candidate molecules. nih.gov This allows for the identification of structurally diverse compounds that have a similar volume and feature arrangement, potentially leading to the discovery of novel chemotypes. nih.gov

Structure-Based Virtual Screening Against Established Protein Targets

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein, which is often determined experimentally via X-ray crystallography or predicted using homology modeling. nih.govnih.gov This approach involves docking a library of compounds into the target's binding site and ranking them based on their predicted binding affinity or fit. nih.gov

A notable application of SBVS in diphenylurea research was the identification of new human transketolase inhibitors. nih.govnih.gov Transketolase is a potential target for anticancer drugs. nih.gov Researchers used a homology model of human transketolase to perform a pharmacophore-based virtual screening focused on the enzyme's dimerization interface, an allosteric site distinct from the cofactor binding pocket. nih.gov This strategy led to the discovery of a novel family of diphenylurea-based inhibitors. nih.govnih.gov The initial hit compound, identified through this screening process, and its subsequently tested analogs demonstrated inhibitory activity against the enzyme. nih.gov

Table 2: Virtual Screening Hits of Diphenylurea Derivatives Against Transketolase
CompoundScreening MethodTransketolase InhibitionNote
Compound T2Structure-Based Virtual ScreeningGoodInitial hit from virtual screening
Compound T2ADerivative analysis from hitGoodCommercially available derivatives of the initial hit
Compound T2BGood
Compound T2FNegative ControlPoorDid not fulfill the pharmacophore requirements

Molecular Dynamics Simulations to Investigate Binding Dynamics and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.netresearchgate.net In drug discovery, MD simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking poses. researchgate.netresearchgate.net These simulations can reveal the stability of the ligand in the binding pocket, the flexibility of the protein upon ligand binding, and the detailed network of interactions that evolve over the simulation period. researchgate.netresearchgate.net

For diphenylurea derivatives identified through docking or virtual screening, MD simulations serve as a crucial validation step. By simulating the protein-ligand complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the predicted binding mode. researchgate.net Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess structural stability. A stable RMSD plot over time suggests that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein. Changes in the fluctuation of residues in the binding site upon ligand binding can indicate important dynamic interactions. researchgate.net

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and critical interactions for binding affinity. researchgate.net

While specific, in-depth MD simulation studies focused solely on 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea are not documented, the general methodology is widely applied to validate the binding of novel inhibitors. researchgate.netresearchgate.net For example, after docking diphenylurea derivatives into a target like IDO1 or transketolase, a simulation of several nanoseconds would be performed to confirm that the key interactions observed in the static dock, such as hydrogen bonds from the urea (B33335) moiety, are maintained over time. frontiersin.orgresearchgate.net

Predictive Modeling and Machine Learning Approaches for Activity and Selectivity Prediction

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML), is a rapidly evolving area in computational drug discovery. nih.govnih.gov These methods aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov

QSAR models are developed by finding a statistical relationship between molecular descriptors (numerical representations of chemical properties) and the observed activity (e.g., IC₅₀). nih.gov For a series of diphenylurea analogs, a QSAR model could predict the inhibitory potency of untested compounds based on variations in their substituents. This helps in prioritizing which new derivatives to synthesize and test, saving time and resources. nih.gov

Machine learning algorithms , such as random forests, support vector machines, and deep neural networks, are increasingly used to build more complex and predictive QSAR models. researchgate.net These algorithms can handle large datasets and capture non-linear relationships between chemical structures and biological activity that may be missed by traditional QSAR methods. researchgate.net For diphenylurea research, an ML model could be trained on a dataset of known inhibitors for a specific target. nih.govresearchgate.net The model would learn the structural features that contribute to high potency and selectivity. This trained model can then be used to screen virtual libraries or predict the activity of newly designed diphenylurea compounds, accelerating the discovery of lead candidates. nih.gov

While comprehensive ML studies on large diphenylurea datasets are emerging, the principles are well-established. nih.govresearchgate.net The development of robust predictive models for diphenylurea derivatives holds the promise of rapidly identifying compounds with desired activity and selectivity profiles against a range of therapeutic targets. nih.govresearchgate.net

Advanced Medicinal Chemistry Perspectives and Future Research Directions

Rational Design and Optimization of Lead Compounds from the Diphenylurea Class

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize a lead compound's biological activity and drug-like properties through targeted structural modifications. For a lead compound such as 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea, optimization would involve a systematic exploration of its structure-activity relationships (SAR).

The process begins by identifying the key pharmacophoric features: the two unsubstituted phenyl rings on one nitrogen, the benzyl (B1604629) group on the other, and the specific 2,4-dimethoxy substitution pattern. Each of these regions presents an opportunity for modification to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Key optimization strategies include:

Substitution on Phenyl Rings: Introducing various substituents (e.g., halogens, methyl, nitro groups) to the phenyl rings can drastically alter binding affinity and selectivity. For instance, in kinase inhibitors, specific halogen substitutions can form critical interactions in the hydrophobic pockets of the ATP-binding site. nih.gov

Modification of the Benzyl Moiety: The 2,4-dimethoxybenzyl group can be altered. The position and nature of the methoxy (B1213986) groups are crucial; they can be shifted, replaced with other electron-donating or electron-withdrawing groups, or expanded into larger heterocyclic systems to probe for additional binding interactions.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in guiding these modifications. nih.gov Docking can predict how analogs of this compound might bind to a specific target, allowing chemists to prioritize the synthesis of compounds with the highest predicted affinity.

Table 1: Representative Structure-Activity Relationship (SAR) Insights for Diphenylurea Derivatives
Modification SiteSubstituent TypeObserved Effect on Biological ActivityPotential Target ClassReference
Phenyl Ring (para-position)Halogen (e.g., -Cl, -Br)Often increases potencyKinases (e.g., VEGFR-2, c-MET) nih.gov
Phenyl Ring (meta-position)Electron-withdrawing group (e.g., -CF3)Can enhance binding and selectivityKinases researchgate.net
Phenyl Ring (meta-position)Methyl (-CH3)Potent inhibition compared to ortho/para substitutionα-Glucosidase nih.gov
Phenyl Ring (para-position)Methoxy (-OCH3)Generally good inhibitory potentialα-Glucosidase nih.gov
Urea (B33335) NitrogenN-methylationCan induce conformational changes (cis/trans) affecting π-π stacking and target bindingGeneral nih.gov

Exploration of Hybrid Compound Design and Multi-Targeted Ligands

Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. researchgate.netmdpi.com This has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.gov The diphenylurea scaffold is an ideal building block for creating such hybrid compounds.

Molecular hybridization can be achieved through several strategies:

Linking: A diphenylurea moiety can be covalently linked to a second, distinct pharmacophore. For example, researchers have linked diphenylurea structures to triazole compounds to create novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. frontiersin.org

Fusing: The diphenylurea scaffold can be fused into a larger, rigid ring system that incorporates elements of another pharmacophore.

Merging: Pharmacophoric features can be merged into a single, integrated molecule.

Starting with this compound, one could envision creating MTDLs by replacing one of the phenyl groups with a pharmacophore known to inhibit a complementary target. For instance, combining it with a histone deacetylase (HDAC) inhibitor pharmacophore could yield a dual-action anticancer agent. benthamdirect.com

Table 2: Examples of Diphenylurea-Based Multi-Targeted Ligands
Compound ClassTargetsTherapeutic AreaDesign StrategyReference
Diphenylurea-Pyridine HybridsVEGFR-2 and c-METCancerLinking nih.govrsc.org
Phenyl-urea DerivativesGlucokinase (GK) and PPARγType 2 DiabetesPharmacophore Fusion researchgate.net
Thienopyrimidine-Diphenylurea ConjugatesVEGFR-2 and antiproliferativeCancerLinking researchgate.net
Diphenylurea-Triazole HybridsIDO1Cancer ImmunotherapyLinking frontiersin.org

Strategies for Chemotype Diversification and Overcoming Selectivity Challenges

While the diphenylurea scaffold is highly effective, its widespread use, particularly as a "hinge-binding" motif in kinase inhibitors, can lead to challenges with selectivity. Many kinases share a structurally similar ATP-binding pocket, and a promiscuous diphenylurea compound may inhibit multiple kinases, leading to off-target effects.

Chemotype diversification aims to create structurally novel compounds that retain the desired activity but have a different selectivity profile. Strategies include:

Scaffold Hopping: This involves replacing the entire diphenylurea core with a different chemical scaffold while maintaining the spatial arrangement of the key interacting groups. For this compound, this could mean designing a new heterocyclic core that positions the benzyl and phenyl groups in a similar orientation.

Conformational Constraint: Introducing cyclic structures or bulky groups can restrict the rotation of the molecule, locking it into a conformation that is preferential for the desired target but not for off-targets. nih.gov

Development of Novel Chemical Scaffolds Inspired by the Diphenylurea Framework

Beyond simple diversification, the diphenylurea framework can serve as an inspiration for entirely new chemical scaffolds. The fundamental lesson from the success of diphenylureas is the importance of a central, conformationally semi-rigid unit that can effectively present appended functionalities to a biological target.

Medicinal chemists can deconstruct the diphenylurea motif into its essential pharmacophoric elements—two hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen)—and then design novel, non-peptidic scaffolds that replicate this pattern. This approach allows for the creation of proprietary chemical entities with potentially superior drug-like properties, such as improved solubility, metabolic stability, or cell permeability, while retaining the proven binding mode of the original urea scaffold.

Unexplored Therapeutic Applications for this compound and its Analogues

The versatility of the diphenylurea scaffold suggests that this compound and its analogues could have therapeutic potential beyond the most common applications. The broad biological activity profile of this chemical class warrants screening against a diverse array of targets.

Potential unexplored applications include:

Antidiabetic Agents: Diarylurea derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role in managing type 2 diabetes. nih.govnih.gov

Antibacterial Agents: Recently, a diphenylurea scaffold was identified as a promising lead for developing antibiotics against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antiviral Agents: Certain diphenylurea compounds have demonstrated broad-spectrum antiviral activity, indicating potential use in combating viral infections. researchgate.net

Immunomodulation: As inhibitors of targets like IDO1, diphenylurea derivatives could play a role in modulating the immune response for the treatment of cancer and autoimmune diseases. frontiersin.org

The specific 2,4-dimethoxy substitution on the benzyl ring is a feature found in various natural and synthetic bioactive compounds, including some with antimicrobial or anticancer properties, further suggesting that this particular analogue may possess unique and unexplored biological activities. nih.govnih.gov

Current Challenges and Emerging Opportunities in Diphenylurea Derivative Research

Despite the successes, research into diphenylurea derivatives faces several challenges. A primary hurdle in cancer therapy is acquired drug resistance, often stemming from mutations in the target protein (e.g., a kinase "gatekeeper" residue) that prevent the drug from binding effectively. researchgate.net Furthermore, many diphenylurea compounds are highly lipophilic and poorly soluble, which can complicate formulation and lead to suboptimal pharmacokinetic profiles.

However, these challenges create significant opportunities:

Overcoming Resistance: There is a major opportunity to design next-generation diphenylurea derivatives that can inhibit both wild-type and mutated forms of a target protein.

Broad-Spectrum Agents: The discovery of diphenylureas with activity against multiple viruses or drug-resistant bacteria opens the door to developing broad-spectrum anti-infective agents. researchgate.netnih.gov

Targeting New Pathways: The adaptability of the diphenylurea scaffold makes it a powerful tool for developing chemical probes to investigate novel biological pathways and validate new drug targets.

Improving Drug Properties: Innovations in drug delivery and formulation, combined with medicinal chemistry strategies to improve solubility and metabolic stability, represent a key area for advancing diphenylurea-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(2,4-Dimethoxybenzyl)-1,1-diphenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, diphenylurea derivatives are often prepared by reacting aryl isocyanates with amines under reflux in ethanol or THF . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C minimizes side products), and stoichiometric ratios (excess amine improves yields). Catalysts like triethylamine may accelerate urea bond formation. Reaction progress can be monitored via TLC or HPLC.

Q. How can the structural stability of this compound be characterized experimentally and computationally?

  • Methodological Answer :

  • Experimental : Vibrational spectroscopy (IR/Raman) identifies key functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) and detects conformational isomers. X-ray crystallography resolves spatial arrangements, particularly the orientation of the dimethoxybenzyl group .
  • Computational : Density functional theory (DFT-B3LYP) and MP2 calculations predict bond lengths, angles, and electronic properties. Compare computed vibrational frequencies with experimental spectra to validate structural models .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Spectrophotometry : UV-Vis absorption at λ~280 nm (aromatic π→π* transitions) offers rapid quantification but requires calibration curves and interference checks .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases provide higher sensitivity and specificity. Detection via diode-array or mass spectrometry (LC-MS) enhances accuracy in biological or environmental samples .

Advanced Research Questions

Q. How do the 2,4-dimethoxybenzyl and diphenylurea moieties influence the compound’s bioactivity and physicochemical properties?

  • Methodological Answer :

  • Bioactivity : The dimethoxy group enhances lipid solubility, potentially improving membrane permeability. In plant studies, substituents like methyl or methoxy groups on aryl rings modulate cytokinin activity by altering receptor binding .
  • Stability : Electron-donating methoxy groups may reduce oxidative degradation. Assess stability via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers resolve contradictions in reported effective concentrations for cytokinin activity?

  • Methodological Answer : Discrepancies (e.g., 1–16 mg/L vs. 32–100 µM) arise from differences in model systems (tobacco vs. P. lunatus callus) and endpoints (fresh weight vs. growth autonomy). Standardize protocols by:

  • Using molarity (µM) for cross-study comparisons.
  • Including positive controls (e.g., kinetin) and dose-response curves (4–6 concentrations).
  • Reporting tissue type, culture duration, and media composition .

Q. What computational strategies best predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of cytokinin receptors (e.g., Arabidopsis CRE1). Prioritize binding poses with the lowest ∆G and validate via mutagenesis .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between urea carbonyl and receptor residues .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in urea-forming reactions. Monitor enantiomeric excess (ee) via circular dichroism .

Data Contradiction Analysis

Q. Why do some studies report multiple conformers of diphenylurea derivatives at room temperature?

  • Methodological Answer : IR/Raman spectra of 1,3-diphenylurea suggest conformational flexibility due to rotation around the C–N bonds. DFT calculations identify low-energy conformers (e.g., trans-trans vs. cis-trans). Variable-temperature NMR (e.g., 25°C vs. −40°C) can freeze conformers for detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.